Cas no 64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene)

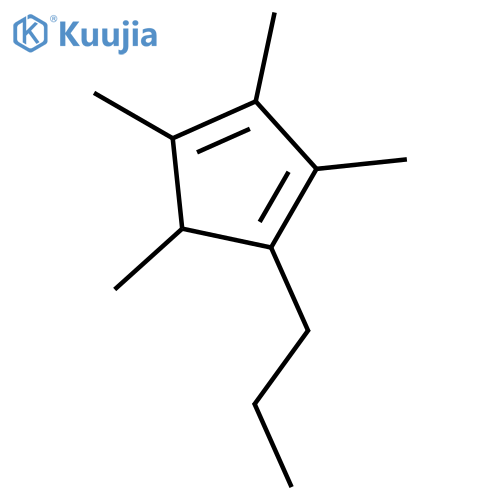

64417-12-5 structure

商品名:Tetramethyl(n-propyl)cyclopentadiene

Tetramethyl(n-propyl)cyclopentadiene 化学的及び物理的性質

名前と識別子

-

- Tetramethyl(n-propyl)cyclopentadiene

- Tetramethylnpropylcyclopentadiene

- ligand C5Me4HCH2CH2CH3

- n-Propyl(tetramethylcyclopentadiene)

- n-Propyltetramethylcyclopentadien

- Tetramethyl(n-propyl)cyclopentadiene,min.

- Tetramethyl-(propyl)-cyclopentadiene

- MFCD00145386

- 1,2,3,4-TETRAMETHYL-5-PROPYLCYCLOPENTA-1,3-DIENE

- 64417-12-5

- Tetramethyl(n-propyl)cyclopentadiene, 97%

-

- MDL: MFCD00145386

- インチ: InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3

- InChIKey: SQGUQDKNIMNMLY-UHFFFAOYSA-N

- ほほえんだ: CC1C(CCC)=C(C)C(C)=C1C

計算された属性

- せいみつぶんしりょう: 164.15700

- どういたいしつりょう: 164.157

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 黄色の液体。

- 密度みつど: 0.811 g/mL at 25 °C

- ゆうかいてん: Not available

- ふってん: 207.3±7.0 °C at 760 mmHg

- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >

- 屈折率: n20/D 1.474

- PSA: 0.00000

- LogP: 4.08910

- ようかいせい: 水に溶けない。

Tetramethyl(n-propyl)cyclopentadiene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN3295

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37-S39

- リスク用語:R36/37/38

- 包装グループ:III

- 危険レベル:3

- ちょぞうじょうけん:2-8°C

- 包装等級:III

- 包装カテゴリ:III

Tetramethyl(n-propyl)cyclopentadiene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB119832-25 g |

Tetramethyl(n-propyl)cyclopentadiene, 97%; . |

64417-12-5 | 97% | 25 g |

€456.00 | 2023-07-20 | |

| TRC | T222155-2.5g |

Tetramethyl(N-propyl)cyclopentadiene |

64417-12-5 | 2.5g |

$ 260.00 | 2022-06-03 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-25g |

Tetramethyl(n-propyl)cyclopentadiene |

64417-12-5 | 25g |

¥5875.00 | 2023-04-13 | ||

| TRC | T222155-5g |

Tetramethyl(N-propyl)cyclopentadiene |

64417-12-5 | 5g |

$ 495.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 06-3050-5g |

Tetramethyl(n-propyl)cyclopentadiene |

64417-12-5 | min.97% | 5g |

1624CNY | 2021-05-08 | |

| abcr | AB119832-1 g |

Tetramethyl(n-propyl)cyclopentadiene, 97%; . |

64417-12-5 | 97% | 1 g |

€31.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-5g |

Tetramethyl(n-propyl)cyclopentadiene |

64417-12-5 | 5g |

¥1578.00 | 2023-04-13 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-237061-1g |

Tetramethyl(n-propyl)cyclopentadiene, |

64417-12-5 | 1g |

¥211.00 | 2023-09-05 | ||

| A2B Chem LLC | AB79582-25g |

TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |

64417-12-5 | 97% | 25g |

$529.00 | 2024-04-19 | |

| 1PlusChem | 1P003V6M-5g |

TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |

64417-12-5 | min. 97% | 5g |

$176.00 | 2024-04-22 |

Tetramethyl(n-propyl)cyclopentadiene 関連文献

-

T. Chenal,M. Drelon,B. Marsh,F. F. Silva,M. Visseaux,A. Mortreux Catal. Sci. Technol. 2020 10 6809

64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene) 関連製品

- 120937-44-2(DI-TERT-BUTYLCYCLOPENTADIENE)

- 41539-65-5(1-(tert-Butyl)cyclopenta-1,3-diene)

- 1898-13-1((+)-Cembrene)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64417-12-5)Tetramethyl(n-propyl)cyclopentadiene

清らかである:99%/99%

はかる:5g/25g

価格 ($):277.0/1031.0